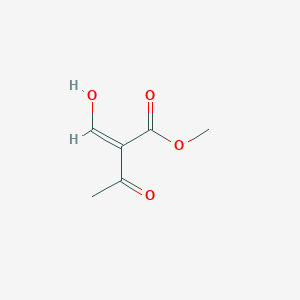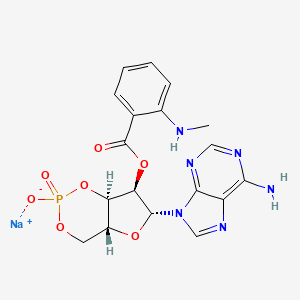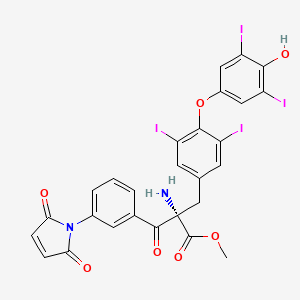
RHOD-2, AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RHOD-2, AM is a high-affinity visible light excitation wavelength Ca2+ fluorescent probe . It is an acetyl methyl ester derivative of Rhod-2, which has cell membrane permeability and can easily enter cells . It is a cell-permeable acetoxymethyl (AM) ester dye which fluoresces in the presence of Ca2+. Cellular uptake is facilitated by the AM group and is removed by cytoplasmic esterases, resulting in intracellular accumulation .
Synthesis Analysis
The AM ester form of Rhod-2 (Rhod-2, AM) is used to easily load the dye into live cells. Upon entering the cell, intracellular esterases cleave the AM group, freeing the Rhod-2 salt form to bind and fluoresce upon binding to mitochondrial Ca2+ .Molecular Structure Analysis
Rhod-2, AM is an acetyl methyl ester derivative of Rhod-2 . The AM ester of dihydrorhod-2 exhibits Ca2±dependent fluorescence only after it is oxidized and its AM esters are cleaved to yield the rhod-2 indicator .Chemical Reactions Analysis
The AM ester of dihydrorhod-2 exhibits Ca2±dependent fluorescence only after it is oxidized and its AM esters are cleaved to yield the rhod-2 indicator . This process occurs rapidly in the mitochondrial environment .Physical And Chemical Properties Analysis
Rhod-2 AM is a cell-permeable fluorescent Ca2+ indicator . It is soluble in DMSO to 1 mg/ml . The excitation and emission maxima are 557 and 581 nm, respectively .Wissenschaftliche Forschungsanwendungen
Calcium Signaling Investigations
Rhod-2, AM is widely used in calcium signaling investigations . It exhibits an increase in fluorescence upon binding with Ca2+, making it a valuable tool for measuring Ca2+ in cells and tissues .
Detection of High Autofluorescence
Rhod-2, AM is particularly useful in detecting Ca2+ in cells and tissues that have high levels of autofluorescence . Its long emission wavelengths make it valuable for applications involving cells that have high levels of autofluorescence .
Photoreceptor and Photoactivatable Chelator Studies
This compound is also used for detecting Ca2+ release generated by photoreceptors and photoactivatable chelators . This makes it a valuable tool in the study of light-sensitive cells and molecules.
Mitochondrial Calcium Level Detection
Rhod-2, AM selectively accumulates in the mitochondria . It is used to detect changes in mitochondrial calcium levels, which can be critical indicators of activation of apoptotic pathways .
Flow Cytometry Applications
Rhod-2, AM can be used in flow cytometry to measure intracellular free Ca2+ concentrations in the mitochondria of cells . This can provide valuable insights into cell health and function.
Fluorescence Microscopy Applications
The dye is verified for use in fluorescence microscopy . It can be used to visualize and measure intracellular calcium dynamics, providing valuable insights into cellular processes.
Microplate Reader Applications
Rhod-2, AM can also be used with microplate readers to measure mitochondrial calcium influx . This can provide a high-throughput method for assessing cellular calcium dynamics.
Control of Heavy Metal Cations
In addition, BAPTA-based indicators such as Rhod-2, AM bind various heavy metal cations (e.g., Mn 2+, Zn 2+, Pb 2+) with substantially higher affinity than Ca 2+. Perturbations to calcium measurements caused by the presence of these ions can be controlled using the heavy metal-selective chelator TPEN .
Safety And Hazards
Zukünftige Richtungen
Rhod-2 AM is commonly used to monitor calcium changes within mitochondria . It is expected to continue to be used in various research areas, including cell biology and mitochondrial biology .
Relevant Papers One paper discusses the use of Rhod-2 to measure intracellular calcium in the isolated perfused mouse heart, to determine the extent of endothelial cell contribution to fluorescence, the distribution of Rhod-2 within subcellular organelles, and the response of Rhod-2 measured intracellular calcium to positive inotropy . Another paper discusses the use of Rhod-2 AM as a reagent for monitoring calcium ions .
Eigenschaften
CAS-Nummer |
129787-64-0 |
|---|---|
Produktname |
RHOD-2, AM |
Molekularformel |
C52H59BrN4O19 |
Molekulargewicht |
1123.94 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)
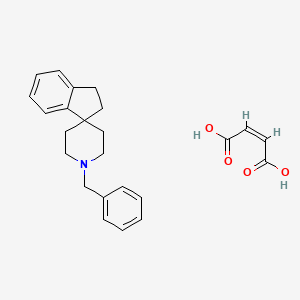
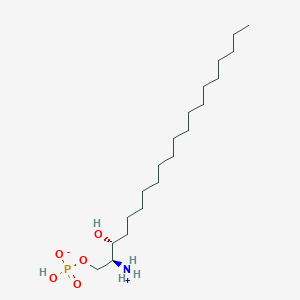
![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)
